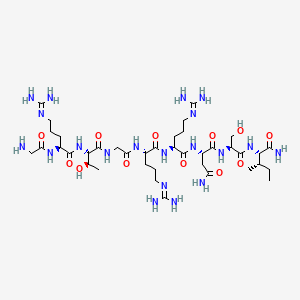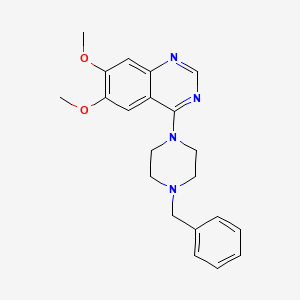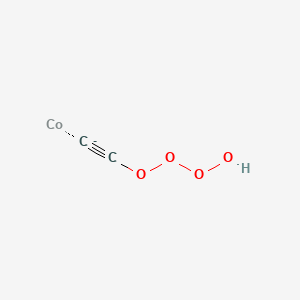
GABA receptor Antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GABA receptor Antagonist 1 is a compound that inhibits the action of gamma-aminobutyric acid (GABA) at its receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are involved in various physiological processes, including behavior, learning, memory, and stress response . This compound is particularly significant in research due to its potential therapeutic applications in treating neurological and mental health disorders .
Preparation Methods
The synthesis of GABA receptor Antagonist 1 involves several steps, including the preparation of intermediate compounds and the final antagonist. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
GABA receptor Antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GABA receptor Antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of GABAergic neurotransmission and the effects of GABA inhibition. In biology and medicine, it is used to investigate the role of GABA receptors in neurological and mental health disorders, such as epilepsy, anxiety, and depression .
Mechanism of Action
The mechanism of action of GABA receptor Antagonist 1 involves its binding to GABA receptors, thereby inhibiting the action of GABA. This inhibition prevents the hyperpolarization of the postsynaptic neuron, which would normally occur due to the influx of chloride ions through the GABA receptor channels . By blocking this process, this compound can modulate neuronal activity and influence various physiological processes .
Comparison with Similar Compounds
GABA receptor Antagonist 1 can be compared with other similar compounds, such as bicuculline, picrotoxin, and flumazenil . These compounds also inhibit the action of GABA at its receptors but may have different molecular structures and pharmacological profiles. For example, bicuculline is a competitive antagonist, while picrotoxin acts as a non-competitive antagonist . Flumazenil, on the other hand, is a benzodiazepine receptor antagonist that reverses the effects of benzodiazepines on the central nervous system . The uniqueness of this compound lies in its specific binding affinity and the particular physiological effects it induces .
Properties
Molecular Formula |
C21H17Cl2F6N3O3S |
|---|---|
Molecular Weight |
576.3 g/mol |
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide |
InChI |
InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33) |
InChI Key |
SJHSMFDSLDIZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)


![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)


![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)


